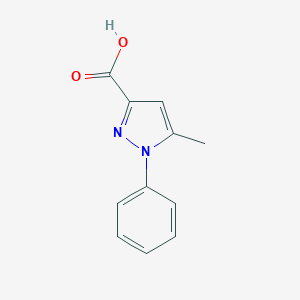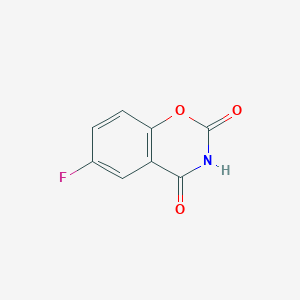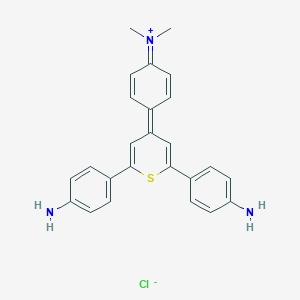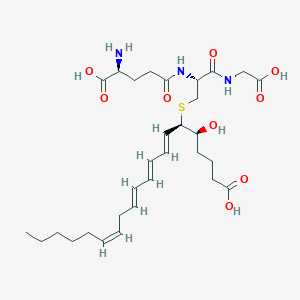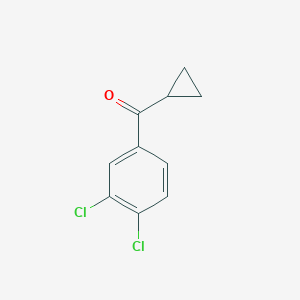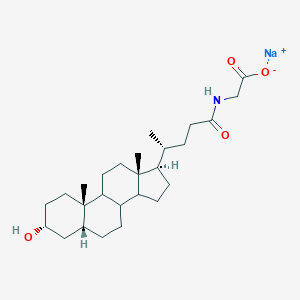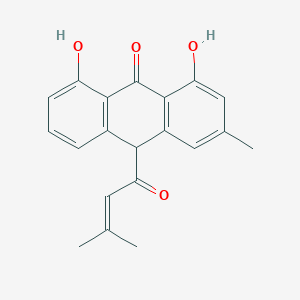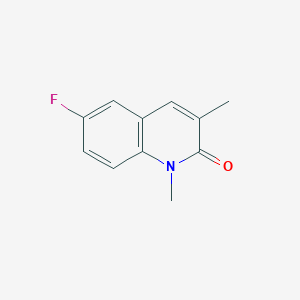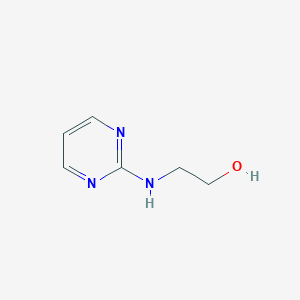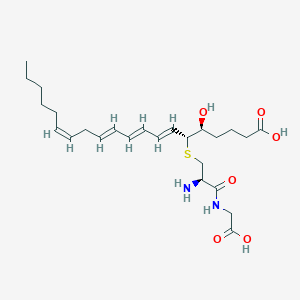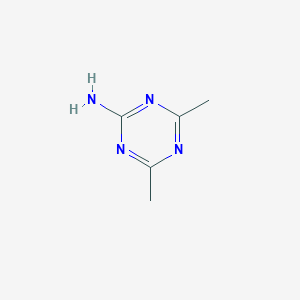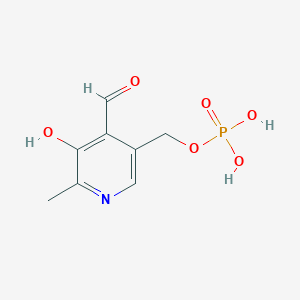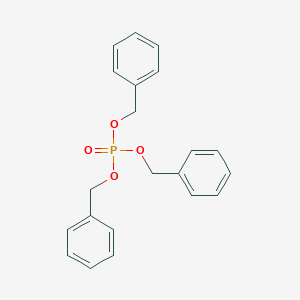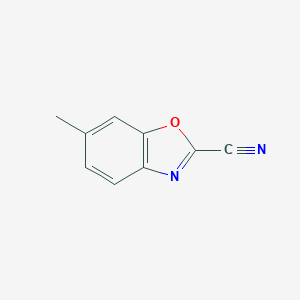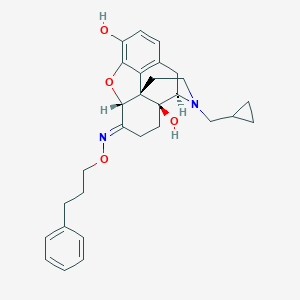
6-(3-Phenylpropyl)oximino naltrexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Phenylpropyl)oximino naltrexone (6-PPON) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of naltrexone, an opioid antagonist used to treat opioid addiction and alcohol dependence. 6-PPON has been found to have greater selectivity and potency than naltrexone in binding to the mu opioid receptor, making it a promising candidate for the development of new treatments for opioid addiction.
Mécanisme D'action
The mechanism of action of 6-(3-Phenylpropyl)oximino naltrexone involves its binding to the mu opioid receptor, which is responsible for mediating the effects of opioids in the brain. 6-(3-Phenylpropyl)oximino naltrexone has been found to have greater selectivity and potency than naltrexone in binding to this receptor, making it a more effective antagonist of opioid activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone are still being studied, but it is believed to have a similar mechanism of action to naltrexone, with the added benefit of greater selectivity and potency. It has been found to reduce the rewarding effects of opioids and block the effects of morphine, suggesting its potential as a treatment for opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-Phenylpropyl)oximino naltrexone in lab experiments is its greater selectivity and potency compared to naltrexone, which allows for more precise and effective targeting of the mu opioid receptor. However, its novelty and limited availability may make it more difficult to obtain and use in experiments compared to more established compounds.
Orientations Futures
There are several potential future directions for research on 6-(3-Phenylpropyl)oximino naltrexone. One area of focus could be the development of new treatments for opioid addiction based on the compound's ability to reduce the rewarding effects of opioids. Another area of interest could be the study of 6-(3-Phenylpropyl)oximino naltrexone's effects on other opioid receptors and its potential as a treatment for other types of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-(3-Phenylpropyl)oximino naltrexone involves the reaction of naltrexone with 3-phenylpropylhydroxylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an oxime intermediate, which is then converted to 6-(3-Phenylpropyl)oximino naltrexone through a cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
6-(3-Phenylpropyl)oximino naltrexone has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 6-(3-Phenylpropyl)oximino naltrexone was effective in reducing the rewarding effects of opioids in rats, suggesting its potential as a treatment for opioid addiction. Another study showed that 6-(3-Phenylpropyl)oximino naltrexone was able to block the effects of morphine in mice, further supporting its potential as an opioid antagonist.
Propriétés
Numéro CAS |
127227-11-6 |
|---|---|
Nom du produit |
6-(3-Phenylpropyl)oximino naltrexone |
Formule moléculaire |
C29H34N2O4 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1 |
Clé InChI |
WTBLSYMDUIKZHR-WSDVTMMXSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
SMILES canonique |
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonymes |
6-(3-phenylpropyl)oximino naltrexone NPC 836 NPC-836 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



